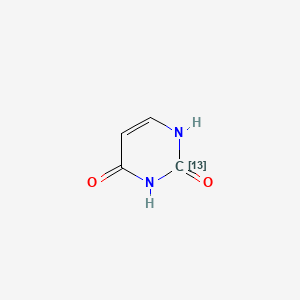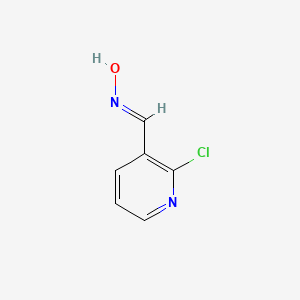
尿嘧啶 C-13, 2-
描述
Uracil C-13, 2- is a small molecule that is currently under investigation . It is a variant of uracil, a pyrimidine base that is a fundamental component of RNA . The average weight of Uracil C-13, 2- is 113.08 and its chemical formula is C4H4N2O2 .
Synthesis Analysis
Uracil can be coordinated through the electron pair on the N1, N3, O2, or O4 atoms . Previous studies have synthesized Cu (II), Ni (II), Co (II), Fe (II), and Mn (II) complexes of uracil . A novel series of uracil–azole hybrids were also designed and synthesized, demonstrating powerful inhibitory activity against breast and hepatocellular carcinoma cell lines .
Molecular Structure Analysis
The molecular structure of Uracil C-13, 2- consists of a pyrimidine base with a carbon-13 atom at the 2-position . The structural formula is C4H4N2O2 . The molecular weight is 113.08 .
Chemical Reactions Analysis
Uracil and its derivatives have been used in the synthesis of antibacterial, antiviral, and antitumor reagents . The reactivity and stability of some uracil derivatives were studied in different solvents, suggesting that solvent polarity is very important for the stability and reactivity of uracil derivatives .
科学研究应用
1. 药代动力学建模
尿嘧啶 C-13, 2- 用于药代动力学建模。Ito 等人(2005年)的研究开发了一个使用 [2-(13)C]尿嘧啶的生理药代动力学(PBPK)模型。这个模型对于识别有5-氟尿嘧啶毒性风险的患者至关重要,因为它有助于理解药物的代谢和排泄模式 (Ito et al., 2005)。
2. NMR化学位移和氢键
Amini 等人(2010年)报道了尿嘧啶 C-13, 2- 在固态核磁共振(NMR)研究中的应用。他们研究了尿嘧啶中的磁共振张量,包括13C NMR化学位移,以了解分子的氢键和电子环境 (Amini et al., 2010)。
3. 代谢研究和药物开发
Elbert 等人(2016年)合成了放射性标记的尿嘧啶衍生物,用于代谢研究,评估它们作为药物候选物的适用性。使用13C NMR光谱学揭示了药物的代谢和潜在药理应用 (Elbert et al., 2016)。
4. 弱氢键的研究
尿嘧啶 C-13, 2- 已被用于研究弱氢键。Uldry 等人(2008年)将固态NMR与第一性原理计算相结合,研究了尿嘧啶中的弱氢键,提供了关于其分子相互作用的详细见解 (Uldry et al., 2008)。
5. 代谢分析和药物活性评估
Yamada 等人(2012年)利用尿嘧啶 C-13, 2- 进行代谢分析和药物活性评估。他们监测了尿嘧啶在小鼠肝脏裂解物中的分解转化及其受临床药物抑制的情况,展示了核磁共振在制药研究中的潜力 (Yamada et al., 2012)。
6. 生物活性尿嘧啶衍生物的开发
Pałasz 和 Cież(2015年)回顾了具有生物潜力的尿嘧啶衍生物的开发。尿嘧啶 C-13, 2- 在合成各种尿嘧啶类似物以用于潜在抗病毒和抗肿瘤活性中起着重要作用 (Pałasz & Cież, 2015)。
7. 与tRNA和DNA合成的相互作用研究
Schweizer 等人(1989年)利用尿嘧啶 C-13, 2- 标记的tRNA研究其与酶的相互作用,有助于理解核酸-蛋白质相互作用和DNA合成机制 (Schweizer et al., 1989)。
8. 核酸嘧啶生物合成的研究
Heidelberger 等人(1957年)探索了尿嘧啶 C-13, 2- 在核酸嘧啶生物合成中的应用。这项研究提供了关于代谢途径和尿嘧啶在各种组织中不同利用的见解 (Heidelberger et al., 1957)。
安全和危害
未来方向
Uracil C-13, 2- is under investigation in clinical trials . The pharmacokinetics of uracil differs significantly between subjects with a normal DPD activity and those with a deficient DPD status . This suggests that the AUC and Cmax of uracil can be useful as a diagnostic tool to differentiate patients with regard to DPD status .
属性
IUPAC Name |
(213C)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN[13C](=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189336 | |
| Record name | Uracil C-13, 2- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil C-13, 2- | |
CAS RN |
35803-45-3 | |
| Record name | Uracil C-13, 2- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil C-13 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil C-13, 2- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URACIL 2C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)






